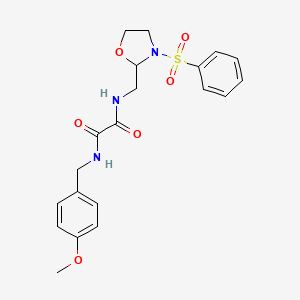

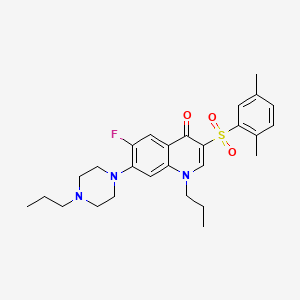

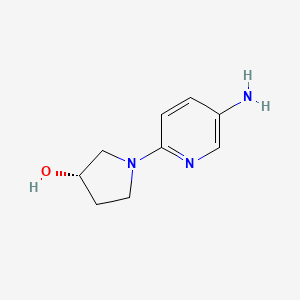

![molecular formula C22H20N4O4 B2496455 2,6-二甲氧基-N-(3-(6-甲氧基咪唑[1,2-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 953214-71-6](/img/structure/B2496455.png)

2,6-二甲氧基-N-(3-(6-甲氧基咪唑[1,2-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines involves the interaction of substituted phenyl or pyridinyl derivatives with 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide. Variants, including those with methoxy and benzamidomethyl groups, have been prepared to study their central nervous system activities and binding affinities, indicating a complex synthesis pathway that often targets specific biological activities (Barlin et al., 1992; Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-b]pyridazine class, including 2,6-dimethoxy derivatives, has been elucidated using a variety of spectroscopic methods. These structures are characterized by their imidazo[1,2-b]pyridazine core, substituted at specific positions to modulate their physical, chemical, and biological properties. The presence of methoxy groups and specific amide substitutions influences the binding to biological targets, demonstrating the importance of molecular structure in their functional activity (Barlin et al., 1994).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including alkylation, amidation, and halogenation, to introduce or modify substituents at specific positions on the heterocyclic core. These reactions are pivotal for adjusting the compound's pharmacological profile and enhancing its activity or specificity towards biological targets. The reactivity of the imidazo[1,2-b]pyridazine core is significantly influenced by the electronic and steric effects of the substituents, which dictate its chemical behavior and interactions with biological macromolecules (Barlin et al., 1992).

Physical Properties Analysis

The physical properties of 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in research and development. These properties are determined by the molecular structure and substituents, affecting the compound's stability, solubility in various solvents, and interaction with biological systems (Barlin et al., 1994).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are essential for understanding the behavior of imidazo[1,2-b]pyridazines in biological systems. These properties influence the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, as well as its interaction with the target receptors or enzymes (Barlin et al., 1992).

科学研究应用

苯并咪唑和吡啶酮化合物的化学和性质

- 对2,6-双(苯并咪唑-2-基)-吡啶和2,6-双(苯硫咪唑-2-基)-吡啶配合物的化学和性质进行了全面审查,重点介绍了它们的制备、性质、光谱特性、结构、磁性质以及生物和电化学活性。这篇综述确定了未知类似物未来研究的潜在领域,为相关化合物的广泛科学应用提供了基础(Boča, Jameson, & Linert, 2011)。

生物应用

- 对DNA小沟结合剂Hoechst 33258及其类似物的分析显示它们强烈结合双链B-DNA的小沟,具有对AT富集序列的特异性。这些化合物被用于荧光DNA染色、染色体和细胞核染色,以及作为放射防护剂和拓扑异构酶抑制剂,为合理药物设计和DNA序列识别和结合的分子研究奠定了基础(Issar & Kakkar, 2013)。

抗氧化能力分析

- ABTS/PP脱色测定法用于确定抗氧化能力,突出了抗氧化剂的特定反应及其对总抗氧化能力的贡献。这种分析对于了解抗氧化剂在各种科学领域中的具体和一般应用至关重要,包括食品科学和制药(Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

光电材料

- 对喹唑啉和嘧啶的研究,由于它们广泛的生物活性,已扩展到光电材料领域。该综述涵盖了它们在电子器件、发光元件、光电转换元件和图像传感器中的应用,展示了将这些化合物纳入π-扩展共轭体系以创造新型光电材料的价值(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

属性

IUPAC Name |

2,6-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-17-8-5-9-18(29-2)21(17)22(27)23-15-7-4-6-14(12-15)16-13-26-19(24-16)10-11-20(25-26)30-3/h4-13H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKGLZXHXFQYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

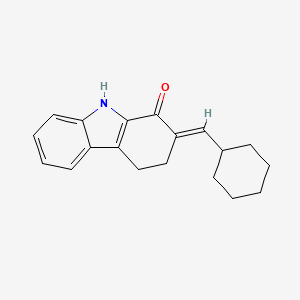

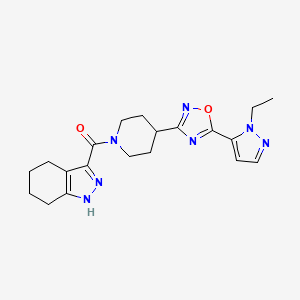

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)